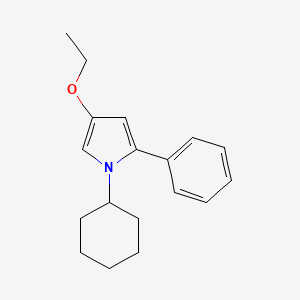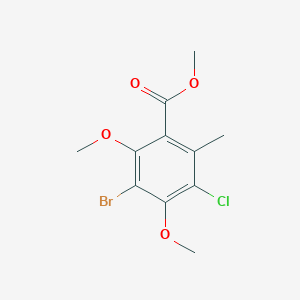
3,5-Di-tert-butylbenzene-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butylbenzene-1,2-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzene-1,2-dithiol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-Di-tert-butylbenzene-1,2-diol.
Thionation Reaction: The hydroxyl groups (-OH) of the diol are converted to thiol groups (-SH) using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Di-tert-butylbenzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The disulfide form can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Di-tert-butylbenzene-1,2-dithiol is used as a ligand in coordination chemistry, forming complexes with various metals. It is also employed in the synthesis of sulfur-containing organic compounds.
Biology: In biological research, this compound is used to study the redox behavior of thiol groups and their role in biological systems. It serves as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: While specific medical applications are limited, the compound’s thiol groups make it a potential candidate for developing thiol-based drugs or antioxidants.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butylbenzene-1,2-dithiol primarily involves its thiol groups. These groups can undergo redox reactions, forming disulfides and participating in thiol-disulfide exchange reactions. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox balance in chemical and biological systems.
Comparación Con Compuestos Similares
3,5-Di-tert-butylbenzene-1,2-diol: The precursor to 3,5-Di-tert-butylbenzene-1,2-dithiol, containing hydroxyl groups instead of thiol groups.
3,5-Di-tert-butylcatechol: A related compound with hydroxyl groups at the 1 and 2 positions.
3,5-Di-tert-butylbenzyl bromide: A compound with a bromomethyl group at the benzene ring.
Uniqueness: this compound is unique due to the presence of thiol groups, which impart distinct redox properties and reactivity compared to its hydroxyl-containing analogs. This makes it valuable in studies involving sulfur chemistry and redox biology.
Propiedades
Número CAS |
109082-03-3 |
|---|---|
Fórmula molecular |
C14H22S2 |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
3,5-ditert-butylbenzene-1,2-dithiol |
InChI |
InChI=1S/C14H22S2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 |
Clave InChI |
MRFZCVJSHKARDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)S)S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


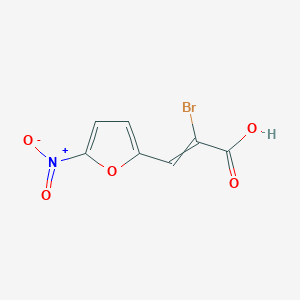
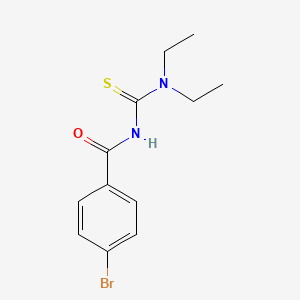
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

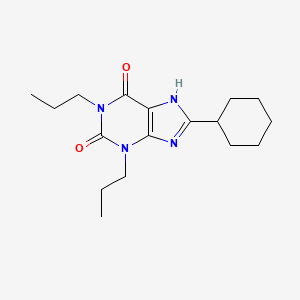
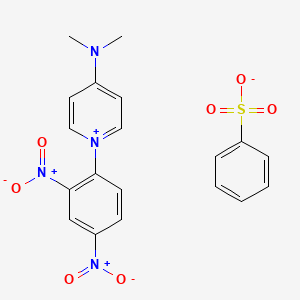
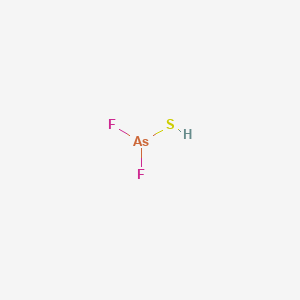
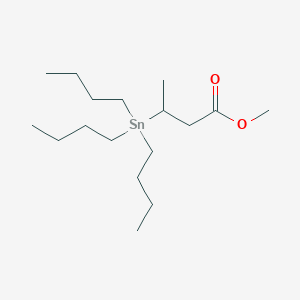

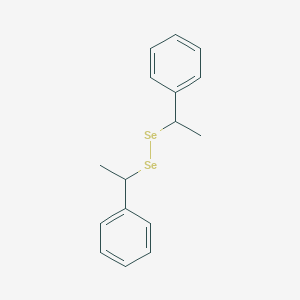
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
